molecular formula C26H37N7O5S2 B14793261 [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate

Cat. No.: B14793261
M. Wt: 591.8 g/mol
InChI Key: YMBCOKQFJNGLRV-UNMCSNQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes amino acids, carbamoyl groups, and a pyridinyl disulfide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and disulfide bond formation. The key steps include:

    Protection of Amino Groups: Protecting the amino groups of the amino acids to prevent unwanted reactions.

    Peptide Bond Formation: Coupling the protected amino acids using coupling reagents like EDCI or DCC.

    Deprotection: Removing the protecting groups to reveal the free amino groups.

    Disulfide Bond Formation: Introducing the pyridinyl disulfide moiety through a disulfide exchange reaction.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers for the peptide bond formation steps, followed by large-scale purification techniques such as HPLC or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the disulfide bond can yield thiols.

    Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound can be used to study protein-protein interactions, as the disulfide bond can form reversible covalent links with cysteine residues in proteins.

Medicine

In medicine, the compound has potential applications as a drug delivery agent due to its ability to form stable yet reversible bonds with biological molecules. It can also be used in the design of enzyme inhibitors or as a scaffold for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as biocompatibility or enhanced stability.

Mechanism of Action

The mechanism of action of [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate involves its interaction with biological molecules through its functional groups. The disulfide bond can undergo exchange reactions with thiol groups in proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide with a similar disulfide bond that plays a crucial role in cellular redox balance.

    Cystamine: A disulfide-containing compound used in the treatment of certain genetic disorders.

    N-acetylcysteine: A thiol-containing compound with antioxidant properties.

Uniqueness

The uniqueness of [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate lies in its combination of amino acid residues and the pyridinyl disulfide moiety, which provides it with distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C26H37N7O5S2

Molecular Weight

591.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate

InChI

InChI=1S/C26H37N7O5S2/c1-17(2)22(27)24(35)33-20(6-5-13-30-25(28)36)23(34)32-19-10-8-18(9-11-19)16-38-26(37)31-14-15-39-40-21-7-3-4-12-29-21/h3-4,7-12,17,20,22H,5-6,13-16,27H2,1-2H3,(H,31,37)(H,32,34)(H,33,35)(H3,28,30,36)/t20-,22-/m0/s1

InChI Key

YMBCOKQFJNGLRV-UNMCSNQZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCSSC2=CC=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.